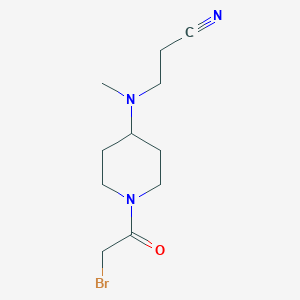
3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile is a complex organic compound that features a piperidine ring, a bromoacetyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromoacetyl Group: The bromoacetyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the bromoacetyl moiety.
Attachment of the Nitrile Group: The nitrile group is introduced through a reaction involving a suitable nitrile precursor and the piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the bromoacetyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidine ring or the bromoacetyl group.
Reduction: The primary product of reduction is the corresponding amine.
Substitution: Substitution reactions yield derivatives where the bromine atom is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives and their potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitrile group may also participate in interactions with biological molecules, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)ethanenitrile
- 4-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)butanenitrile
- 3-((1-(2-Chloroacetyl)piperidin-4-yl)(methyl)amino)propanenitrile
Uniqueness
3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromoacetyl group, in particular, allows for specific interactions that are not possible with other halogenated derivatives.
Propiedades
Fórmula molecular |
C11H18BrN3O |
|---|---|
Peso molecular |
288.18 g/mol |
Nombre IUPAC |
3-[[1-(2-bromoacetyl)piperidin-4-yl]-methylamino]propanenitrile |
InChI |
InChI=1S/C11H18BrN3O/c1-14(6-2-5-13)10-3-7-15(8-4-10)11(16)9-12/h10H,2-4,6-9H2,1H3 |
Clave InChI |
URVKHMPZIGYVKC-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC#N)C1CCN(CC1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


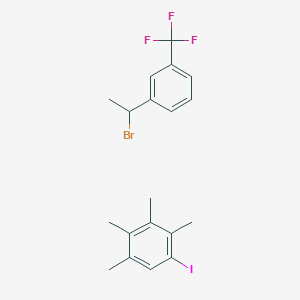

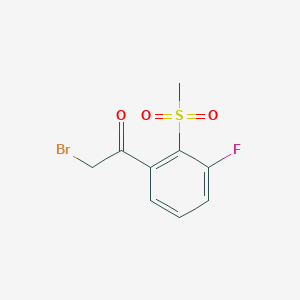
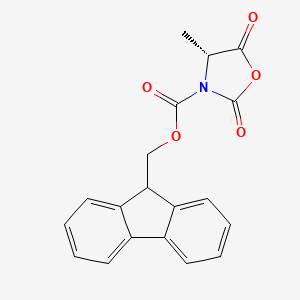
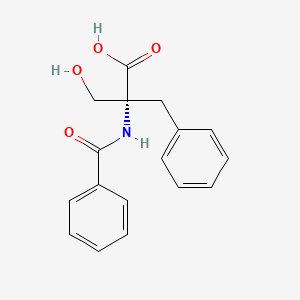
![6-Bromo-3-iodo-5-methylimidazo[1,2-a]pyridine](/img/structure/B12830710.png)
![N-(6-(1H-pyrazol-4-yl)pyridin-3-yl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12830713.png)

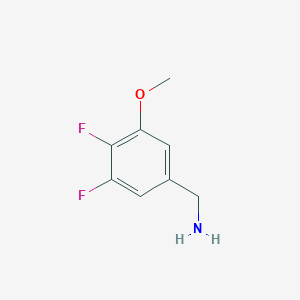
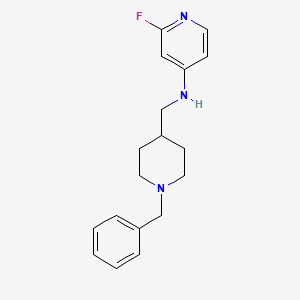

![(4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12830768.png)
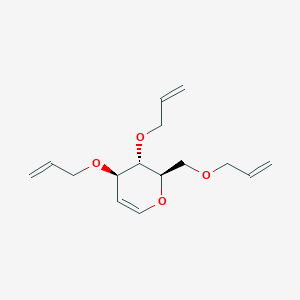
![2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12830781.png)
